molecular formula C13H23NO3Si B13988355 Tert-butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate

Tert-butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate

Cat. No.: B13988355
M. Wt: 269.41 g/mol
InChI Key: CHIKINSBVYFXLW-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the existing functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate involves its interaction with molecular targets and pathways within a given system. The compound’s unique structure allows it to interact with specific enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H23NO3Si

Molecular Weight

269.41 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(2-trimethylsilylethynyl)azetidine-1-carboxylate

InChI

InChI=1S/C13H23NO3Si/c1-12(2,3)17-11(15)14-9-13(16,10-14)7-8-18(4,5)6/h16H,9-10H2,1-6H3

InChI Key

CHIKINSBVYFXLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#C[Si](C)(C)C)O

Origin of Product

United States

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